molecular formula C21H21N5O5 B11473491 N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide

N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide

Cat. No.: B11473491
M. Wt: 423.4 g/mol
InChI Key: HQNQJHSZHQLZRA-UHFFFAOYSA-N
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Description

2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique imidazo[4,3-c][1,2,4]triazole core structure

Preparation Methods

The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[4,3-c][1,2,4]triazole core, followed by the introduction of the 4-methoxyphenyl groups. Reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted imidazo[4,3-c][1,2,4]triazole derivatives.

Scientific Research Applications

2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE stands out due to its unique imidazo[4,3-c][1,2,4]triazole core and the presence of methoxyphenyl groups. Similar compounds include:

Properties

Molecular Formula

C21H21N5O5

Molecular Weight

423.4 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H21N5O5/c1-30-16-7-3-14(4-8-16)11-22-19(27)13-25-21(29)26-18(23-25)12-24(20(26)28)15-5-9-17(31-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,27)

InChI Key

HQNQJHSZHQLZRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)CN(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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